molecular formula C16H15N3O3S B7695087 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide

Cat. No. B7695087
M. Wt: 329.4 g/mol
InChI Key: PEHMVNHNWSBIQN-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of gene expression. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. Additionally, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is its high cost, which may limit its use in some experiments. Additionally, the mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide. One area of research is the development of new synthesis methods to increase the yield and purity of the final product. Another area of research is the identification of new applications for N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide, such as in the treatment of neurodegenerative diseases or as a potential antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide and its potential interactions with other compounds.

Synthesis Methods

The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 1-(4-methoxyphenyl)-3-(2-bromoacetyl)thiourea. This compound is then reacted with thioacetic acid to form the final product, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide. The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)thiophene-2-carboxamide has exhibited antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10(17-15(20)13-4-3-9-23-13)16-18-14(19-22-16)11-5-7-12(21-2)8-6-11/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHMVNHNWSBIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide

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